molecular formula C10H14BClO2 B14020511 (4-(t-Butyl)-2-chlorophenyl)boronic acid

(4-(t-Butyl)-2-chlorophenyl)boronic acid

Katalognummer: B14020511
Molekulargewicht: 212.48 g/mol
InChI-Schlüssel: LOCKMFCYULAPJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(Tert-butyl)-2-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group and a chlorine atom. The unique structure of (4-(Tert-butyl)-2-chlorophenyl)boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-2-chlorophenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-(tert-butyl)-2-chlorophenyl bromide can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of (4-(Tert-butyl)-2-chlorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of recyclable catalysts and green chemistry principles is also considered to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Tert-butyl)-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide, potassium acetate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Wirkmechanismus

The mechanism of action of (4-(Tert-butyl)-2-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

(4-(Tert-butyl)-2-chlorophenyl)boronic acid can be compared with other similar boronic acids:

The unique combination of the tert-butyl and chlorine substituents in (4-(Tert-butyl)-2-chlorophenyl)boronic acid provides distinct steric and electronic effects, making it a valuable reagent in various synthetic applications.

Eigenschaften

Molekularformel

C10H14BClO2

Molekulargewicht

212.48 g/mol

IUPAC-Name

(4-tert-butyl-2-chlorophenyl)boronic acid

InChI

InChI=1S/C10H14BClO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3

InChI-Schlüssel

LOCKMFCYULAPJV-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)C(C)(C)C)Cl)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.